molecular formula C10H10O3S B12473916 3-(4-Methoxyphenyl)-2-thioxopropanoic acid CAS No. 6331-82-4

3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Cat. No.: B12473916
CAS No.: 6331-82-4
M. Wt: 210.25 g/mol
InChI Key: DXCRVNNWJNUFGK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-thioxopropanoic acid is a high-quality research chemical of interest in medicinal chemistry for the development of novel bioactive compounds. While specific studies on this exact molecule are limited, its structure combines a 4-methoxyphenyl group with a 2-thioxopropanoic acid moiety, a configuration that is often explored in the synthesis of potential therapeutic agents. Research on analogous structures, particularly those containing a 4-methoxyphenyl group fused with sulfur-containing heterocycles like thiazolidinone, has demonstrated significant antioxidant activity . These related compounds have shown free radical scavenging capabilities that can exceed those of well-known antioxidants such as ascorbic acid, making them valuable for studying oxidative stress-related pathologies . Furthermore, the 4-methoxyphenyl pharmacophore is frequently incorporated into molecules screened for anticancer activity . Similar derivatives have exhibited cytotoxic effects against challenging cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), suggesting this compound could serve as a key intermediate or precursor for developing new oncological therapeutics . The presence of the thioxo group is a critical structural feature, as it is often found in heterocyclic systems like 1,2,4-triazole-3-thione and others, which are known to influence a molecule's lipophilicity, hydrogen bonding capacity, and overall pharmacokinetic profile, thereby modulating its biological properties . This product is intended for use in these and other investigative applications in a controlled laboratory environment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

6331-82-4

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylidenepropanoic acid

InChI

InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-5H,6H2,1H3,(H,11,12)

InChI Key

DXCRVNNWJNUFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=S)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 4 Methoxyphenyl 2 Thioxopropanoic Acid

Direct Thionation Approaches for Carboxylic Acid Derivatives

Direct thionation is a primary strategy for converting a carbonyl group into a thiocarbonyl group. This is particularly relevant for the synthesis of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid from its corresponding 2-oxo precursor.

Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a premier agent for the thionation of carbonyl compounds. alfa-chemistry.com Its principal application is the conversion of ketones, esters, amides, and lactones into their corresponding thiocarbonyl analogs. wikipedia.orgnih.gov The synthesis of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid can be envisioned via the thionation of its precursor, 3-(4-Methoxyphenyl)-2-oxopropanoic acid.

The mechanism of Lawesson's reagent involves an equilibrium in solution with a more reactive dithiophosphine ylide. nih.govorganic-chemistry.org This ylide reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org The reaction is driven forward by the formation of a highly stable phosphorus-oxygen double bond (P=O) during a cycloreversion step, which is mechanistically similar to a part of the Wittig reaction. alfa-chemistry.comnih.gov Generally, electron-rich carbonyl groups react more readily with LR. alfa-chemistry.comwikipedia.org

Table 1: General Conditions for Thionation with Lawesson's Reagent

Substrate TypeSolventTemperature (°C)Reaction TimeTypical Yield
KetonesToluene (B28343), Xylene, Dioxane80 - 1401 - 12 hGood to Excellent
EstersToluene, Xylene110 - 14012 - 48 hModerate to Good
AmidesTHF, Toluene60 - 1101 - 8 hGood to Excellent
α-Keto AcidsToluene, Dioxane80 - 1102 - 24 hVariable

This table presents generalized conditions. Specific optimizations are required for each substrate.

Phosphorus pentasulfide (P₄S₁₀) is a traditional thionating agent and the historical precursor to Lawesson's reagent. nih.gov While effective, reactions with P₄S₁₀ often demand higher temperatures and a larger excess of the reagent compared to LR, making it a harsher and sometimes less selective alternative. organic-chemistry.org

Beyond Lawesson's reagent, other thionating agents can be considered. Woollins' reagent is a related compound that can also be used for thionation reactions. While not as commonly cited as LR, it offers an alternative for converting carbonyls to thiocarbonyls. The choice of agent often depends on substrate compatibility, solubility, and desired reaction conditions. For the specific conversion of 3-(4-Methoxyphenyl)-2-oxopropanoic acid, empirical testing would be necessary to determine the optimal agent and conditions to selectively thionate the ketone functional group while preserving the carboxylic acid moiety.

Multicomponent Reaction Strategies Incorporating Thioxo Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient approach in modern synthesis. nih.gov While specific MCRs for the direct synthesis of acyclic α-thioxo acids are not extensively documented, the principles can be applied. Thiophenes, for instance, are often synthesized via MCRs, highlighting the utility of these reactions in forming sulfur-containing compounds. nih.gov

A hypothetical one-pot synthesis of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid could involve the condensation of 4-methoxybenzaldehyde, a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793), and a component that provides the C2-C3 backbone and the carboxylic acid, such as a pyruvate (B1213749) derivative. Such strategies are attractive for their atom economy and reduction of intermediate isolation steps but require significant development to control regioselectivity and reaction pathways.

Derivatization from Precursor Compounds

The most direct synthetic routes to 3-(4-Methoxyphenyl)-2-thioxopropanoic acid involve the chemical modification of readily available precursors.

The most logical precursor for the target compound is 3-(4-Methoxyphenyl)-2-oxopropanoic acid, also known as p-methoxyphenylpyruvic acid. nih.gov This α-keto acid serves as an ideal starting point for the direct thionation reactions described in section 2.1.

The primary conversion pathway involves the reaction of 3-(4-Methoxyphenyl)-2-oxopropanoic acid with a thionating agent like Lawesson's reagent in an inert solvent such as toluene or dioxane at elevated temperatures. wikipedia.orgorganic-chemistry.org The key challenge in this synthesis is the potential for side reactions, including the thionation of the carboxylic acid group to a thio- or dithiocarboxylic acid, or dehydration and polymerization. Careful control of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired 2-thioxo product.

Another potential synthetic method involves the condensation reaction between a derivative like 4-methoxyphenylacetone (B17817) and thioacetic acid under acidic conditions, which could lead to the formation of the thioxo compound. evitachem.com

Table 2: Comparison of Potential Precursor-Based Synthetic Pathways

PathwayKey ReagentsPotential AdvantagesPotential Challenges
Direct Thionation of α-Keto Acid3-(4-Methoxyphenyl)-2-oxopropanoic acid, Lawesson's ReagentDirect, well-established thionation chemistry nih.govSelectivity between ketone and carboxylic acid, potential side reactions
Condensation Route4-Methoxyphenylacetone, Thioacetic AcidUtilizes different starting materials evitachem.comControl of condensation vs. other reactions, potential for lower yields

An alternative strategy involves constructing the molecule from building blocks that already contain the sulfur atom. This approach avoids the direct thionation step and its potential selectivity issues.

One such method could be adapted from the synthesis of α-thio aromatic acids. nih.govnih.gov This procedure typically involves a two-step sequence starting from an aromatic amino acid. nih.gov A similar logic could be applied by starting with a suitable sulfur-containing building block. For example, a reaction could be designed between a reactive 4-methoxyphenyl (B3050149) derivative (e.g., 4-methoxybenzyl halide) and a synthon for 2-thioxoacetic acid.

Another route could involve the use of carbon disulfide as the sulfur source in a reaction with a carbanion derived from a 4-methoxyphenylacetic acid derivative. The resulting dithiocarboxylate intermediate could then be selectively hydrolyzed or oxidized to furnish the target α-thioxo acid. These methods offer creative alternatives to direct thionation but may require more extensive route development.

Optimization of Reaction Conditions and Yields

Solvent Polarity and Reaction Medium Effects

The choice of solvent plays a pivotal role in the Knoevenagel condensation step. The polarity of the reaction medium can significantly influence reaction rates and product yields. Studies on the condensation of aromatic aldehydes with rhodanine (B49660) have shown that polar aprotic solvents like dimethylformamide (DMF) can be superior to nonpolar solvents such as toluene, leading to higher conversions and selectivity. youtube.com For instance, in the presence of a hydrotalcite catalyst, the use of aprotic polar solvents resulted in 81-99% conversion within 15 minutes, while nonpolar solvents required longer reaction times. youtube.com

Water, being a highly polar and environmentally benign solvent, has also been successfully employed. nih.gov The use of water as a solvent for the Knoevenagel condensation, particularly in conjunction with microwave irradiation and a catalyst like alum, has been shown to be highly effective. nih.gov Similarly, polyethylene (B3416737) glycol (PEG) has been used as a green reaction medium, affording high yields of 5-arylidine rhodanine derivatives at elevated temperatures. google.com Deep eutectic solvents (DES), such as a mixture of L-proline and glycerol, have also emerged as effective and environmentally friendly media for this condensation. nih.gov

The following table summarizes the effect of different solvents on the Knoevenagel condensation of aldehydes with rhodanine derivatives, providing insights applicable to the synthesis of 5-(4-methoxybenzylidene)rhodanine.

SolventCatalystConditionsYield (%)Reference
WaterAlum (15 mol%)Microwave (400W), 10 min94 nih.gov
Ethanol (B145695)Alum (15 mol%)Microwave (400W), 10 min- nih.gov
MethanolAlum (15 mol%)Microwave (400W), 10 min- nih.gov
Polyethylene Glycol (PEG)None80°CHigh google.com
L-proline:glycerol (1:2)None60°C, 1 hr94 nih.gov
Dimethylformamide (DMF)HydrotalciteRoom Temp, 15 min>90 youtube.com
TolueneHydrotalciteRoom Temp, hours61-99 youtube.com

Note: The yields reported are for analogous Knoevenagel condensation reactions and serve to illustrate the impact of the solvent.

Temperature and Pressure Regimes for Enhanced Efficiency

Temperature is a critical parameter influencing the rate of both the Knoevenagel condensation and the hydrolysis step. For the Knoevenagel condensation, studies have shown that increasing the temperature generally leads to higher yields and shorter reaction times. For example, in the synthesis of 5-arylidenerhodanines, increasing the reaction temperature from 25°C to 40°C resulted in a significant increase in product yield from 56% to 95%. nih.gov Microwave-assisted synthesis, which involves rapid heating, has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. nih.govyoutube.com For instance, the microwave-assisted synthesis of rhodamine-derived imines from rhodamine hydrazide and aromatic aldehydes was completed in 10-30 minutes with yields of 57-93%, compared to 6-24 hours and 48-73% yield for conventional heating. nih.gov

Ultrasound irradiation is another non-conventional energy source that can enhance reaction efficiency at ambient temperature and pressure, often leading to higher yields in shorter reaction times compared to conventional stirring. sigmaaldrich.com

The hydrolysis of the rhodanine intermediate is typically carried out under reflux conditions, indicating that elevated temperatures are necessary to drive the reaction to completion. nih.gov The specific temperature and pressure conditions for the hydrolysis of 5-(4-methoxybenzylidene)rhodanine would require optimization to maximize the yield of 3-(4-methoxyphenyl)-2-thioxopropanoic acid while minimizing potential side reactions.

The table below illustrates the effect of temperature on the yield of Knoevenagel condensation products.

Temperature (°C)Reaction TimeYield (%)Reference
25-56 nih.gov
40-95 nih.gov
8060 min62-89 sigmaaldrich.com
90--
Reflux (conventional)2 hr78 nih.gov
Microwave (400W)10 min94 nih.gov

Note: The yields are for analogous Knoevenagel condensation reactions and highlight the general trend of temperature effects.

Catalytic and Organocatalytic Methodologies

The Knoevenagel condensation is often catalyzed by a base. Weakly basic amines such as piperidine (B6355638) are commonly used. Organocatalysts, which are small organic molecules, have gained prominence due to their efficiency and often milder reaction conditions. For the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, propylamine (B44156) has been used effectively in microwave-assisted reactions. sigmaaldrich.com Dimethylamino pyridine (B92270) (DMAP) has also been employed as a base for this condensation.

In recent years, ionic liquids have been explored as both catalysts and reaction media. Task-specific ionic liquids, such as 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), have been shown to be effective and recyclable catalysts for the Knoevenagel condensation.

For the hydrolysis of the rhodanine ring, both acid and base catalysis can be employed. The hydrolysis of esters and amides, which are structurally related to the rhodanine ring, is commonly catalyzed by acids (like sulfuric acid) or bases (like sodium hydroxide). google.com The choice of catalyst for the hydrolysis of 5-(4-methoxybenzylidene)rhodanine would depend on the desired reaction rate and selectivity, with the aim of cleaving the thiazolidinone ring without affecting other functional groups in the molecule. Optimization studies on the hydrolysis of a similar diethyl ester showed that using 0.3 mol/L potassium hydroxide (B78521) for 60 minutes at room temperature gave a 95.6% yield of the diacid derivative. google.com

Green Chemistry Principles in the Synthesis of 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

The application of green chemistry principles to the synthesis of 3-(4-methoxyphenyl)-2-thioxopropanoic acid aims to reduce the environmental impact of the chemical process. This involves the use of less hazardous chemicals, alternative energy sources, and more efficient reaction conditions.

The Knoevenagel condensation step has been a major focus for the implementation of green chemistry. The use of water as a solvent, as opposed to volatile organic compounds, is a significant step towards a greener process. nih.gov Catalyst-free Knoevenagel condensations in water have been reported, further reducing the chemical input. nih.gov

Microwave nih.govnih.govyoutube.com and ultrasound-assisted sigmaaldrich.com syntheses are key green technologies that have been successfully applied to the synthesis of rhodanine derivatives. These methods often lead to dramatically shorter reaction times, lower energy consumption, and higher yields compared to conventional heating methods. For example, a microwave-assisted, alum-catalyzed Knoevenagel condensation of aromatic aldehydes with rhodanine in water was completed in minutes with excellent yields. nih.gov Similarly, ultrasound-assisted synthesis using a biodegradable ionic liquid catalyst has been shown to be a clean and efficient procedure.

The development of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles, for the Knoevenagel condensation in water represents another advancement in green synthesis. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

For the hydrolysis step, the use of milder and more selective reagents, as well as the optimization of reaction conditions to reduce energy consumption and by-product formation, are key green chemistry considerations. While specific green hydrolysis methods for 5-(4-methoxybenzylidene)rhodanine are not extensively detailed in the literature, the principles of using catalytic amounts of less hazardous acids or bases and minimizing solvent use would be applicable.

The following table summarizes various green chemistry approaches for the synthesis of rhodanine derivatives, which are precursors to the target compound.

Green Chemistry ApproachCatalyst/MediumConditionsAdvantagesReference(s)
Microwave-Assisted SynthesisAlumWater, 400WShort reaction time, excellent yield, simple work-up nih.gov
Microwave-Assisted SynthesisNoneEthanolShorter reaction time, higher yields than conventional heating nih.gov
Ultrasound-Assisted Synthesis[TMG][Lac] (Ionic Liquid)80°CClean, efficient, biodegradable and recyclable catalyst
Ultrasound-Assisted SynthesisNoneWaterRapid, high-yielding, catalyst-free
Catalyst-Free SynthesisPolyethylene Glycol (PEG)80°CEnvironmentally benign, simple procedure google.com
Catalyst-Free SynthesisWaterRefluxEnvironmentally friendly solvent nih.gov
Recyclable CatalystCopper Ferrite NanoparticlesWaterMild conditions, high yield, recyclable catalyst

Chemical Reactivity and Transformation Pathways of 3 4 Methoxyphenyl 2 Thioxopropanoic Acid

Reactions Involving the Thiocarbonyl Group

The carbon-sulfur double bond in the thiocarbonyl group is significantly different from the carbon-oxygen double bond of a ketone. The C=S bond is longer, weaker, and more polarizable than a C=O bond, which imparts unique reactivity to the thioxo functionality. caltech.edu

Nucleophilic Additions to the Thioxo Functionality

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This reactivity is a cornerstone of thiocarbonyl chemistry. In a typical nucleophilic addition, the nucleophile attacks the electrophilic carbon of the C=S group, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride donors, can add directly to the thiocarbonyl carbon. ucalgary.ca Weaker nucleophiles may require acid catalysis to activate the thiocarbonyl group, making the carbon atom more electrophilic. ucalgary.ca The general mechanism involves the formation of a new single bond between the nucleophile and the carbon, with the pi electrons of the C=S bond moving to the sulfur atom to form a thiol-like intermediate which can then be protonated. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions on Thiocarbonyls

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (NaBH4)Thiol
OrganometallicMethylmagnesium bromide (CH3MgBr)Tertiary Thiol
CyanideHydrogen cyanide (HCN)Cyanohydrin analog

Electrophilic Reactions at Sulfur and Carbon Atoms

While the carbon of the thiocarbonyl group is electrophilic, the sulfur atom, with its lone pairs of electrons, can act as a nucleophilic center and react with electrophiles. acs.org The high polarizability of sulfur makes it particularly susceptible to electrophilic attack. caltech.edu

Reactions with electrophilic species can lead to the formation of various sulfur-containing heterocycles. tandfonline.comresearchgate.net For instance, the reaction with carbenes can yield thiiranes through the formation of a thiocarbonyl ylide intermediate. tandfonline.comresearchgate.net The nature of the carbene (electrophilic or nucleophilic) can influence the reaction mechanism, which may proceed in a stepwise or concerted manner. researchgate.net

Selective Oxidation and Reduction Transformations

The thiocarbonyl group can undergo both oxidation and reduction reactions. Oxidation typically targets the sulfur atom, which can exist in various oxidation states. masterorganicchemistry.com Mild oxidation can convert thioketones to sulfines (thioketone S-oxides). caltech.edu Stronger oxidizing agents can lead to further oxidation products. The photochemical oxidation of thioketones has also been a subject of study. acs.org

Reduction of the thiocarbonyl group can be achieved using various reducing agents. For example, hydride reagents can reduce the C=S bond to a thiol (C-SH). acs.org The choice of reducing agent allows for selective transformations of the thiocarbonyl group in the presence of other functional groups.

Table 2: Oxidation and Reduction of Thiocarbonyls

TransformationReagent ExampleProduct Functional Group
Oxidationm-Chloroperoxybenzoic acid (mCPBA)Sulfine
ReductionSodium borohydride (NaBH4)Thiol

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in 3-(4-methoxyphenyl)-2-thioxopropanoic acid exhibits its characteristic reactivity, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Like other carboxylic acids, 3-(4-methoxyphenyl)-2-thioxopropanoic acid can be converted to esters and amides. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net Amidation involves the reaction of the carboxylic acid with an amine, often requiring an activating agent such as a carbodiimide to facilitate the formation of the amide bond. mdpi.com These reactions proceed through nucleophilic acyl substitution mechanisms. nih.gov

Table 3: Common Reagents for Esterification and Amidation

ReactionActivating/Catalytic AgentNucleophile
EsterificationSulfuric acid (H2SO4)Alcohol (e.g., Ethanol)
AmidationDicyclohexylcarbodiimide (DCC)Amine (e.g., Aniline)

Decarboxylation Studies and Mechanistic Investigations

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO2). wikipedia.org For α-keto acids, and by extension α-thioxo acids, decarboxylation can be promoted under certain conditions. The presence of the adjacent carbonyl (or thiocarbonyl) group can stabilize the transition state of the decarboxylation reaction. libretexts.org

Recent studies have explored photoredox-catalyzed decarboxylation of α-oxo carboxylic acids to generate acyl radicals, which can then be trapped to form various products. organic-chemistry.org This approach offers a mild, metal-free method for decarboxylation. organic-chemistry.org The mechanism of decarboxylation for α-thioxo acids is expected to be similar, potentially proceeding through radical intermediates. researchgate.net

Chemical Modifications of the Methoxyphenyl Moiety

The methoxyphenyl group in 3-(4-methoxyphenyl)-2-thioxopropanoic acid is a key site for chemical modification, offering opportunities to alter the compound's electronic and steric properties. The electron-donating nature of the methoxy (B1213986) group activates the aromatic ring, making it susceptible to a variety of transformations.

Electrophilic Aromatic Substitution Reactions

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. Due to the steric hindrance from the propanoic acid chain at the para position, electrophilic attack is most likely to occur at the ortho positions (C-3 and C-5) of the benzene (B151609) ring.

Common EAS reactions that could be applied to 3-(4-methoxyphenyl)-2-thioxopropanoic acid include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile. nih.gov The resulting product would likely be 3-(3-nitro-4-methoxyphenyl)-2-thioxopropanoic acid.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using a Lewis acid catalyst such as FeBr₃ or AlCl₃. For instance, bromination with Br₂ and FeBr₃ would be expected to yield 3-(3-bromo-4-methoxyphenyl)-2-thioxopropanoic acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. For example, acylation with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst would likely result in the formation of 3-(3-acetyl-4-methoxyphenyl)-2-thioxopropanoic acid. These reactions are pivotal for extending the carbon framework of the molecule. iaea.org

The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.govnih.gov Subsequent deprotonation re-establishes aromaticity, yielding the substituted product. nih.gov

Table 1: Plausible Electrophilic Aromatic Substitution Reactions

Reaction Reagents Probable Major Product
Nitration HNO₃, H₂SO₄ 3-(3-Nitro-4-methoxyphenyl)-2-thioxopropanoic acid
Bromination Br₂, FeBr₃ 3-(3-Bromo-4-methoxyphenyl)-2-thioxopropanoic acid
Acylation CH₃COCl, AlCl₃ 3-(3-Acetyl-4-methoxyphenyl)-2-thioxopropanoic acid

Functional Group Interconversions on the Aromatic Ring

Functional group interconversions of substituents introduced onto the methoxyphenyl moiety can further diversify the molecular structure. For instance, a nitro group introduced via nitration can be reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting amino group can then serve as a handle for a wide range of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce various other functionalities.

Similarly, an acyl group from a Friedel-Crafts acylation can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. These interconversions significantly expand the synthetic utility of the initial electrophilic aromatic substitution products.

Cyclization Reactions and Heterocycle Formation

The presence of the carboxylic acid and the thione functionalities in 3-(4-methoxyphenyl)-2-thioxopropanoic acid provides a versatile platform for the synthesis of various sulfur-containing heterocyclic systems.

Synthesis of Novel Sulfur-Containing Heterocyclic Systems (e.g., Thiazoles, Thiadiazoles)

The dithiocarboxylic acid moiety is a key precursor for the formation of heterocycles. For instance, reaction with α-haloketones in a Hantzsch-type synthesis could lead to the formation of thiazole derivatives. In this reaction, the sulfur atom of the thioxopropanoic acid would act as a nucleophile, attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring.

The synthesis of 1,3,4-thiadiazoles is also a plausible transformation. Treatment of 3-(4-methoxyphenyl)-2-thioxopropanoic acid with hydrazine derivatives in the presence of an acid catalyst could initiate a cyclocondensation reaction, yielding a substituted 1,3,4-thiadiazole. The specific substituents on the resulting heterocycle would depend on the nature of the hydrazine reagent used.

Intramolecular Cyclization Pathways

Intramolecular cyclization of 3-(4-methoxyphenyl)-2-thioxopropanoic acid or its derivatives can lead to the formation of fused ring systems. For example, if an appropriate functional group is introduced at the ortho position of the methoxyphenyl ring, intramolecular cyclization could occur. For instance, a derivative with an ortho-amino group could potentially undergo intramolecular amide bond formation with the carboxylic acid, leading to a lactam, followed by further reactions involving the thione group.

Another possibility involves the activation of the carboxylic acid group, for example, by conversion to an acid chloride, which could then react intramolecularly with the sulfur atom of the thione under certain conditions to form a transient thialactone-like intermediate, which could then rearrange or react further.

Detailed Reaction Mechanisms and Kinetic Analysis

The mechanisms of the proposed transformations are generally well-established in organic chemistry.

Electrophilic Aromatic Substitution: As previously mentioned, the mechanism proceeds through a Wheland intermediate. The rate-determining step is typically the initial attack of the aromatic ring on the electrophile, as this step disrupts the aromaticity of the ring. The kinetics of these reactions are influenced by the nature of the electrophile, the solvent, and the temperature.

Intramolecular Cyclization: The feasibility and rate of intramolecular cyclization reactions are governed by several factors, including the length and flexibility of the linker connecting the reacting functional groups (Baldwin's rules) and the inherent reactivity of the functional groups themselves. A kinetic analysis would involve determining the rate constants for the cyclization and any competing intermolecular reactions.

Due to the lack of specific experimental data for 3-(4-methoxyphenyl)-2-thioxopropanoic acid, a detailed kinetic analysis is not possible at this time. However, based on analogous systems, it is expected that the electron-donating methoxy group would enhance the rates of electrophilic aromatic substitution reactions compared to unsubstituted phenylpropanoid derivatives.

Advanced Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl 2 Thioxopropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(4-Methoxyphenyl)-2-thioxopropanoic acid, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional NMR techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The protons of the methoxy (B1213986) group (-OCH₃) are anticipated to appear as a sharp singlet. Typically, methoxy protons on an aromatic ring resonate in the range of δ 3.7-3.9 ppm. nagwa.com The electron-donating nature of the oxygen atom shields these protons, placing them in this characteristic region.

The benzylic protons (-CH₂-) adjacent to the aromatic ring and the thioxo group are expected to appear as a singlet. The presence of the electron-withdrawing thiocarbonyl group and the aromatic ring would deshield these protons, shifting their resonance downfield. Based on analogous structures, the chemical shift for these methylene (B1212753) protons is predicted to be in the range of δ 3.8-4.2 ppm.

The aromatic protons of the 1,4-disubstituted benzene (B151609) ring will present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the methoxy group (and meta to the propanoic acid chain) are expected to resonate at approximately δ 6.8-7.0 ppm, while the protons meta to the methoxy group (and ortho to the propanoic acid chain) will be further downfield, likely in the region of δ 7.1-7.3 ppm. nagwa.com

The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10-13 ppm, due to strong deshielding and hydrogen bonding. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ 3.7 - 3.9 Singlet
-CH₂- 3.8 - 4.2 Singlet
Ar-H (ortho to -OCH₃) 6.8 - 7.0 Doublet
Ar-H (meta to -OCH₃) 7.1 - 7.3 Doublet

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. A key feature in the spectrum of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid is the resonance of the thiocarbonyl carbon (C=S).

The thiocarbonyl carbon is significantly deshielded and resonates at a much lower field compared to a carbonyl carbon (C=O). This is attributed to the lower energy of the n → π* transition in the C=S bond compared to the C=O bond, leading to a larger paramagnetic shielding term. organicchemistrydata.org The chemical shift for the thiocarbonyl carbon in thionoesters and related compounds typically appears in the range of δ 200-225 ppm. docbrown.info

The carbonyl carbon of the carboxylic acid group (-COOH) is also deshielded, with an expected chemical shift in the range of δ 170-180 ppm. docbrown.info The carbons of the aromatic ring will appear between δ 114 and δ 160 ppm. The carbon of the methoxy group will be found at approximately δ 55 ppm. The benzylic carbon (-CH₂-) is expected to resonate around δ 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Carbon Predicted Chemical Shift (δ, ppm)
C=S 200 - 225
C=O 170 - 180
Ar-C (quaternary, C-O) 158 - 162
Ar-C (quaternary, C-C) 125 - 130
Ar-CH (meta to -OCH₃) 128 - 132
Ar-CH (ortho to -OCH₃) 113 - 117
-OCH₃ 54 - 58

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic protons. Cross-peaks would be observed between the doublets of the AA'BB' system, confirming their ortho relationship on the benzene ring. beilstein-journals.orguni.lu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. beilstein-journals.orguni.lu It would definitively link the proton signals to their corresponding carbon signals. For instance, the singlet of the methoxy protons would show a correlation to the methoxy carbon signal. The benzylic proton singlet would correlate with the benzylic carbon signal, and the aromatic proton doublets would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity of the molecular fragments. beilstein-journals.orguni.lu Key expected correlations include:

A correlation between the methoxy protons (-OCH₃) and the quaternary aromatic carbon to which the methoxy group is attached.

Correlations from the benzylic protons (-CH₂-) to the thiocarbonyl carbon (C=S), the carbonyl carbon (C=O), and the quaternary aromatic carbon of the p-methoxyphenyl group.

Correlations from the aromatic protons to adjacent and geminal aromatic carbons.

These 2D NMR experiments, used in conjunction, would provide an unambiguous and complete assignment of the molecular structure of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The most characteristic vibrational bands in the IR and Raman spectra of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid are those arising from the C=S and C=O stretching modes.

The C=O stretching vibration of the carboxylic acid group is expected to give rise to a strong and sharp band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹ for a dimeric carboxylic acid. epa.gov In the Raman spectrum, this band is generally of medium to weak intensity.

The C=S stretching vibration is more complex and often couples with other vibrations. The C=S stretching band is typically found in the region of 1050-1250 cm⁻¹. nih.gov This band is usually weaker and broader in the IR spectrum compared to the C=O stretch. However, the C=S stretch often gives a strong and more easily identifiable band in the Raman spectrum. rsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Carboxylic Acid C=O Stretch 1700 - 1725 Strong Weak-Medium

In addition to the carbonyl and thiocarbonyl stretches, the IR and Raman spectra will display characteristic vibrations of the aromatic ring and the carboxylic acid moiety.

The carboxylic acid O-H stretch appears as a very broad and intense absorption in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹. This broadness is a result of strong hydrogen bonding in the dimeric form of the carboxylic acid. researchgate.net This broad feature is often less prominent in the Raman spectrum.

The aromatic ring will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1610 cm⁻¹ region. rsc.org Out-of-plane C-H bending vibrations for a 1,4-disubstituted benzene ring are expected to show a strong band in the IR spectrum between 800 and 850 cm⁻¹.

The methoxy group will show a characteristic C-O stretching vibration, typically a strong band in the IR spectrum around 1250 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For 3-(4-Methoxyphenyl)-2-thioxopropanoic acid, the molecular formula is C₁₀H₁₀O₃S. evitachem.com The theoretical monoisotopic mass can be calculated with high precision based on the masses of its constituent isotopes (¹²C, ¹H, ¹⁶O, and ³²S).

This precise mass measurement is crucial for distinguishing the compound from isomers or other molecules that may have the same nominal mass. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap are typically used for this purpose. nih.govuab.edu

Table 1: Theoretical Mass Data for 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

Parameter Value
Molecular Formula C₁₀H₁₀O₃S
Molecular Weight (Average) 226.25 g/mol
Monoisotopic (Exact) Mass 226.03269 Da
[M+H]⁺ (Adduct) 227.04047 Da
[M+Na]⁺ (Adduct) 249.02243 Da
[M-H]⁻ (Adduct) 225.02491 Da

Note: This table presents calculated theoretical values. Experimental HRMS data would confirm these figures to several decimal places.

Fragmentation Pattern Analysis for Structural Insights

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). libretexts.org For this specific molecule, key fragmentation would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl and thiocarbonyl groups is expected.

Loss of COOH: A prominent peak corresponding to the loss of the carboxylic acid group ([M-45]⁺) is anticipated.

Loss of CS and COOH: Subsequent or combined loss of the thiocarbonyl and carboxyl functionalities.

Formation of the Tropylium Ion: The presence of the 4-methoxybenzyl moiety would likely lead to the formation of a stable 4-methoxytropylium ion or a related methoxyphenylmethyl cation at m/z 121.

Methoxyphenyl Cation: Further fragmentation could produce a methoxyphenyl radical cation at m/z 107. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

m/z (Mass-to-Charge Ratio) Proposed Fragment Identity Description
226 [C₁₀H₁₀O₃S]⁺ Molecular Ion (M⁺)
181 [C₁₀H₉O₂S]⁺ Loss of the carboxyl group (-COOH)
121 [C₈H₉O]⁺ 4-methoxybenzyl cation
107 [C₇H₇O]⁺ Methoxyphenyl radical cation

Note: This table is a theoretical prediction of fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

Table 3: Predicted Bond Parameters for 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

Parameter Bond/Atoms Involved Expected Value
Bond Lengths
C=S (Thiocarbonyl) ~1.65 Å
C=O (Carbonyl) ~1.21 Å
O-H (Carboxylic) ~0.97 Å
C-O (Methoxy) ~1.36 Å
Bond Angles
O=C-O (Carboxylic) ~123°
C-C=S (Thioketone) ~125°
Dihedral Angles
Phenyl Ring / Carboxyl Group Variable, dependent on crystal packing

Note: These values are typical and based on data from structurally similar compounds. Actual values would be determined experimentally.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

In the solid state, molecules of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid would arrange themselves in a crystal lattice stabilized by various intermolecular forces. The most significant of these would be hydrogen bonding. The carboxylic acid functional group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This typically leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. mdpi.comnih.gov

Other potential interactions include:

C-H···O and C-H···S Bonds: Weaker hydrogen bonds involving aromatic or aliphatic C-H groups and the oxygen or sulfur atoms could further stabilize the crystal packing.

π-π Stacking: The electron-rich 4-methoxyphenyl (B3050149) rings could engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Computational Chemistry and Theoretical Investigations of 3 4 Methoxyphenyl 2 Thioxopropanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular and versatile method in computational chemistry.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For 3-(4-Methoxyphenyl)-2-thioxopropanoic acid, this process would involve using a selected DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. The optimization process yields key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C=S Value not available
C-C (acid) Value not available
C-O Value not available
O-H Value not available
C-C (phenyl) Value not available
Bond Angle O=C-O Value not available
C-C-S Value not available

Note: The values in this table are placeholders as specific computational studies on this molecule were not found.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental findings. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts (¹H and ¹³C). Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated and are often scaled to better match experimental results.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Parameter Predicted Value Experimental Value
¹³C NMR (C=S) Value not available Value not available
¹³C NMR (C=O) Value not available Value not available
¹H NMR (OH) Value not available Value not available
IR Freq. (C=S) Value not available Value not available
IR Freq. (C=O) Value not available Value not available

Note: The values in this table are placeholders as specific computational and corresponding experimental studies on this molecule were not found.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid

Parameter Value (eV)
HOMO Energy Value not available
LUMO Energy Value not available
HOMO-LUMO Gap Value not available
Chemical Hardness Value not available
Electronegativity Value not available

Note: The values in this table are placeholders as specific computational studies on this molecule were not found.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the exploration of conformational space and the influence of the environment on molecular behavior.

Conformational Analysis and Dynamics in Solution

For a flexible molecule like 3-(4-Methoxyphenyl)-2-thioxopropanoic acid, MD simulations can be employed to explore its different conformations in a solution. By simulating the molecule's movement over a period of time, researchers can identify the most stable conformations and the energy barriers between them. This provides a dynamic picture of the molecule's behavior that is not captured by static DFT calculations.

Exploration of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute (3-(4-Methoxyphenyl)-2-thioxopropanoic acid) and solvent molecules. This allows for an investigation into how the solvent affects conformational preferences, electronic properties, and reactivity. Such studies are crucial for understanding the molecule's behavior in a real-world chemical or biological system.

Biological Activity and Mechanistic Insights Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

Exploration of Enzyme Inhibition Properties

Investigations into Specific Enzyme Classes Affected by Thioxo Functionality

No research data is currently available that investigates the specific enzyme classes inhibited by 3-(4-Methoxyphenyl)-2-thioxopropanoic acid. The presence of a thioxo functional group suggests potential interactions with metalloenzymes or enzymes with reactive cysteine residues in their active sites, but this remains speculative without experimental evidence.

Analysis of Inhibition Kinetics and Reversibility Mechanisms

Without any enzyme inhibition studies, there is no information on the inhibition kinetics (e.g., competitive, non-competitive, uncompetitive) or the reversibility of the potential inhibitory effects of this compound.

Receptor Binding Studies and Selectivity Profiling

There are no published receptor binding assays or selectivity profiles for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid. Consequently, its affinity and selectivity for any biological receptors are unknown.

Structure-Activity Relationship (SAR) Studies of 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid Derivatives

Comprehensive structure-activity relationship (SAR) studies, which are crucial for understanding how chemical structure influences biological activity, have not been reported for derivatives of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid.

Influence of Substitutions on the Methoxyphenyl Moiety

No studies have been found that explore how modifying the methoxyphenyl group of this compound affects its biological activity.

Impact of Modifications at the Carboxylic Acid and Thiocarbonyl Groups

Similarly, there is no available research on how alterations to the carboxylic acid or thiocarbonyl functionalities impact the compound's biological effects.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecule Synthesis

The reactivity of the α-thioxo-β-aryl propanoic acid structure makes it an intriguing starting point for constructing more elaborate molecular frameworks, particularly those with potential biological relevance.

While direct synthesis of specific, named bioactive compounds from 3-(4-Methoxyphenyl)-2-thioxopropanoic acid is not yet widely documented, the core structure is a prime candidate for creating heterocyclic systems, which are cornerstones of many pharmaceuticals. The presence of the thiocarbonyl group (C=S) is particularly significant, as it readily participates in reactions distinct from its oxygen-based carbonyl counterpart. researchgate.net For instance, it can serve as a precursor for synthesizing various sulfur-containing heterocycles like thiazoles and thiophenes, which are known to exhibit a wide range of biological activities.

The methoxyphenyl moiety itself is a common feature in many biologically active molecules, contributing to effects such as anti-inflammatory, antimicrobial, and cardiotropic properties. researchgate.netresearchgate.net The synthesis of various methoxyphenyl-containing compounds, including chalcones, triazoles, and fused heterocyclic systems, highlights the importance of this group in medicinal chemistry. mdpi.commdpi.comzsmu.edu.ua Therefore, 3-(4-Methoxyphenyl)-2-thioxopropanoic acid serves as a promising, albeit latent, precursor for new derivatives that could merge the bioactivity of the methoxyphenyl group with the unique properties of sulfur-containing heterocycles.

Interactive Table: Potential Heterocyclic Scaffolds from 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

Reactant Type Potential Heterocycle Significance
Ammonia/Amines Thiazole derivatives Core of many antimicrobial and anticancer agents.
Hydrazine derivatives Thiadiazole derivatives Known for antifungal and antibacterial properties.

The development of novel synthetic methods relies on the exploration of unique and reactive functional groups. The α-thioxo carboxylic acid moiety is a platform for such innovation. Thiocarbonyl compounds are known to be excellent dienophiles and dipolarophiles in cycloaddition reactions, often providing access to complex ring systems with high stereocontrol. researchgate.netresearchgate.net The reactivity of the C=S bond allows for transformations that are not possible with the more common C=O bond. researchgate.net

Furthermore, the compound can be used to explore new multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The combination of the acidic proton, the nucleophilic sulfur (in its enethiolate form), and the electrophilic thiocarbonyl carbon provides multiple points of reactivity that can be exploited in designing efficient and atom-economical synthetic strategies.

Potential as a Ligand in Coordination Chemistry

The ability of a molecule to bind to metal ions is fundamental to the creation of new materials and catalysts. The structure of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid suggests it is an excellent candidate for use as a ligand.

The molecule possesses a classic bidentate (two-toothed) chelation site. Upon deprotonation, the carboxylate group provides a "hard" oxygen donor, while the thioxo group offers a "soft" sulfur donor. This O,S-donor set is known to form stable complexes with a wide variety of transition metal ions, particularly those of the later first row (e.g., Co, Ni, Cu, Zn) and second/third-row transition series (e.g., Ru, Rh, Pd, Pt, Ag, Au).

The "hard-soft" nature of the donor atoms allows for selective binding and the formation of stable five-membered chelate rings with a metal center. This chelation can be crucial for stabilizing specific oxidation states of the metal or for creating a well-defined coordination geometry. The study of thiol-containing chelating agents has shown their effectiveness in binding heavy metals, indicating the strong affinity of sulfur for these ions. nih.gov

Interactive Table: Predicted Coordination Behavior with Various Metal Ions

Metal Ion HSAB Principle Predicted Binding Mode Potential Application
Fe(III) Hard Acid Primarily O-donor interaction Redox-active complexes
Cu(II) Borderline Acid Strong O,S-bidentate chelation Catalysis, Antimicrobial materials
Pd(II) Soft Acid Strong S-donor interaction Cross-coupling catalysis
Zn(II) Borderline Acid O,S-bidentate chelation Luminescent materials, Sensors

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials built from metal nodes linked by organic molecules. mdpi.com While dicarboxylic or tricarboxylic acids are the most common linkers for creating robust 3D frameworks, functionalized monocarboxylic acids can also play a vital role. mdpi.com

3-(4-Methoxyphenyl)-2-thioxopropanoic acid could function in several ways. It could act as a "terminating" ligand, controlling the size and dimensionality of a growing framework and preventing extension in one direction. Alternatively, it could form one-dimensional (1D) or two-dimensional (2D) coordination polymers, which are of interest for applications in sensing and catalysis. mdpi.comnih.gov The presence of the bulky methoxyphenyl group could also help in creating porous structures by preventing efficient packing of the polymer chains. While no MOFs or CPs using this specific ligand have been reported to date, the fundamental components for their formation are present. The development of "Therapeutic Coordination Polymers" where the ligand itself is an active agent, opens another avenue for exploration. rsc.org

Contributions to Catalyst Design or Organocatalysis

The fields of catalysis are continuously seeking new molecular tools to accelerate chemical reactions efficiently and selectively.

The compound's structure is relevant to both metal-based catalysis and organocatalysis. As a ligand (as discussed in 7.2.1), it can be used to modify the properties of a catalytically active metal center. The sulfur atom can strongly influence the electronic properties of the metal, potentially enhancing its catalytic activity or altering its selectivity. The development of nickel-catalyzed cross-couplings using thiocarbonyl compounds demonstrates the productive interplay between sulfur-containing auxiliaries and transition metals. acs.org Computational studies have also shed light on how thiocarbonyl ligands can participate directly in reactions at a metal center, such as through migratory insertion. acs.org

In the realm of organocatalysis, where a small organic molecule accelerates a reaction, the thiocarbonyl group is a known activating group. researchgate.netnih.gov The thiourea (B124793) moiety, which contains a C=S bond, is a cornerstone of modern organocatalysis, capable of activating substrates through hydrogen bonding. nih.gov It is plausible that 3-(4-Methoxyphenyl)-2-thioxopropanoic acid or its derivatives could be employed in reactions that benefit from activation via its acidic and thiocarbonyl functionalities.

Exploration in Polymer Chemistry as a Monomer or Functional Additive

The unique chemical architecture of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid, which combines a reactive carboxylic acid group, a thioxo functionality, and a methoxyphenyl moiety, suggests its potential, though not yet explicitly documented, for application in polymer chemistry. Its exploration could be twofold: as a novel monomer for the synthesis of functional polymers or as a functional additive to modify the properties of existing polymer matrices.

The presence of the carboxylic acid and the carbon-sulfur double bond offers reactive sites for polymerization. The carboxylic acid group can participate in condensation polymerization reactions with diols or diamines to form polyesters or polyamides, respectively. libretexts.orgpassmyexams.co.uk The incorporation of the thioxo group and the pendant methoxyphenyl group into the polymer backbone could impart unique thermal, optical, and mechanical properties to the resulting materials. For instance, polymers containing methoxyphenyl groups have been shown to exhibit interesting thermal and liquid crystalline behaviors. arizona.edursc.orgnih.gov

Research into monomers containing thioester or thioacetate (B1230152) groups, which share some chemical similarities with thioxo acids, has demonstrated their utility in creating functional polymers. rsc.orgcmu.edu These thio-functional polymers can undergo post-polymerization modifications, allowing for the introduction of various functionalities. rsc.orgnih.gov While direct polymerization studies of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid are not available, the reactivity of related thio-compounds suggests it could be a versatile building block.

Table 7.4.1: Potential Polymerization Reactions and Functional Additive Effects

Application Type Reactive Group(s) Potential Polymer Type / Effect Rationale / Related Research
MonomerCarboxylic Acid (-COOH)Polyester, PolyamideThe carboxylic acid can undergo condensation polymerization with diols or diamines. libretexts.orgpassmyexams.co.uk
MonomerThioxo (C=S) & AlkeneThioacrylate-type polymersThe thioxo group can influence the reactivity of the adjacent C-C bond, potentially enabling addition polymerization. Thioacrylate monomers have been successfully polymerized.
Functional AdditiveThioxo (C=S) & Phenolic MoietyAntioxidant / Thermal StabilizerSulfur compounds can act as secondary antioxidants. nih.gov The methoxyphenyl group can influence radical scavenging activity.
Functional AdditiveCarboxylic Acid (-COOH)Surface Modifier / Adhesion PromoterThe polar carboxylic acid group can interact with surfaces, potentially improving adhesion or altering hydrophilicity.

Applications in Advanced Analytical Chemistry as a Derivatizing Agent or Spectroscopic Probe

In the realm of analytical chemistry, 3-(4-Methoxyphenyl)-2-thioxopropanoic acid holds theoretical promise as a specialized reagent, particularly as a derivatizing agent for enhancing the detection of certain analytes in chromatographic methods or as a spectroscopic probe for ion sensing.

The potential of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid as a spectroscopic probe stems from the combination of the methoxyphenyl group, a known fluorophore in many molecular structures, and the thioxo and carboxylic acid groups, which can act as binding sites for metal ions. acs.orgwikipedia.org The fluorescence properties of methoxyphenyl-containing compounds can be sensitive to their local environment and can be quenched or enhanced upon binding to a metal ion. acs.org The sulfur atom in the thioxo group and the oxygen atoms in the carboxylic acid group are soft and hard Lewis bases, respectively, which could allow for selective chelation of certain metal ions. This binding event could lead to a measurable change in the compound's absorption or fluorescence spectrum, forming the basis for a ratiometric or "on-off" fluorescent sensor. Coumarin-based fluorescent probes, for example, are widely used for detecting heavy metal ions. researchgate.net While the specific sensing capabilities of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid have not been investigated, its structural motifs are consistent with those found in known fluorescent chemosensors. acs.orgnih.gov

Table 7.5.1: Potential Analytical Applications and Detection Principles

Application Target Analyte / Species Principle of Detection Relevant Functional Groups
Derivatizing Agent (HPLC)Primary/Secondary AminesUV-Vis AbsorptionCarboxylic Acid (for amide bond formation), Methoxyphenyl (Chromophore)
Spectroscopic ProbeMetal Ions (e.g., heavy or transition metals)Fluorescence or Colorimetric ChangeThioxo (C=S) and Carboxylic Acid (-COOH) as binding sites; Methoxyphenyl as fluorophore

Conclusions and Future Research Directions

Synthesis of Current Academic Understanding of 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

The current academic understanding of 3-(4-methoxyphenyl)-2-thioxopropanoic acid is limited, with a notable scarcity of dedicated research on this specific molecule. What is known is largely inferred from the broader context of thioacids and related organosulfur compounds. It is classified as a thioacid, a derivative of a carboxylic acid where a sulfur atom replaces the carbonyl oxygen. evitachem.com The presence of the thioxo group and the methoxyphenyl substituent are expected to confer unique chemical properties and reactivity. evitachem.com

Synthesis of this compound can be conceptually approached through established methods in organic chemistry. One potential route involves the condensation of 4-methoxyphenylacetone (B17817) with thioacetic acid under acidic conditions. evitachem.com Another possibility is a Michael addition of a 4-methoxyphenyl (B3050149) group to an α-thioxo carbonyl compound, followed by hydrolysis. evitachem.com The synthesis of related thio- and dithiocarboxylic acid derivatives often involves the reaction of a corresponding acid with Lawesson's reagent or phosphorus pentasulfide. For instance, the synthesis of 2-thioxo-1,3-dithiol-4,5-dicarboxylic acid is a key step in producing novel 2-thioxo-1,3-dithiol-carboxamides. mdpi.com

Due to the limited specific research, a comprehensive understanding of its properties and reactivity remains an area ripe for investigation.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The reactivity of 3-(4-methoxyphenyl)-2-thioxopropanoic acid is largely unexplored, presenting numerous opportunities for novel synthetic applications. The thioxo group is a key functional handle for a variety of transformations.

Cycloaddition Reactions: Thioxo compounds can participate in cycloaddition reactions. For example, 5-arylidene-1-methyl-2-thiohydantoins undergo [3+2]-cycloaddition with nitrile imines at the C=S bond. nih.gov The reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes has also been investigated, showing that the thione derivatives can be highly reactive. rsc.org This suggests that 3-(4-methoxyphenyl)-2-thioxopropanoic acid could serve as a precursor for the synthesis of novel sulfur-containing heterocycles.

Thiol-Ene Reactions: Thiyl radicals derived from thioacids are versatile intermediates in organic synthesis, particularly in thiol-ene reactions for the formation of C-S bonds. researchgate.net This opens up possibilities for polymer chemistry and the synthesis of complex organic molecules.

Precursor to Heterocycles: Thiohydroxamic acids are valuable reagents for constructing heterocycles like thiazolines. acs.orgnih.gov Given its structural similarity, 3-(4-methoxyphenyl)-2-thioxopropanoic acid could potentially be converted to a corresponding thiohydroxamic acid and utilized in similar synthetic strategies.

Novel synthetic opportunities also lie in the development of more efficient and sustainable methods for its preparation. Recent advancements in organosulfur chemistry highlight the use of mechanochemical conditions, such as ball-milling, to synthesize organosulfur compounds and heterocycles under solvent-free conditions. acs.org Electrochemical methods are also emerging as a sustainable pathway for producing organosulfur compounds. researchgate.net

Future Potential for Discovering Novel Biological Activities and Molecular Targets

While no biological activities have been reported specifically for 3-(4-methoxyphenyl)-2-thioxopropanoic acid, its structural motifs are present in compounds with a wide range of pharmacological properties. This suggests a strong potential for future discoveries in this area.

Thiophene (B33073) and its derivatives, which are structurally related to thioxo compounds, are considered privileged pharmacophores in medicinal chemistry and are found in numerous FDA-approved drugs. nih.govrsc.orgnih.gov These compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. rsc.orgnih.govresearchgate.net For instance, certain thiophene derivatives have shown potent and selective anti-colon cancer effects. researchgate.net

The thioxo group itself is a key feature in various biologically active molecules. For example, 2-thioxo-dihydropyrimidine derivatives have been investigated as anticancer agents that target the Eg5 kinesin protein. mdpi.com Additionally, novel 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)-N'-phenylacethydrazide derivatives have demonstrated potent antifungal activities. nih.gov Given these precedents, 3-(4-methoxyphenyl)-2-thioxopropanoic acid and its derivatives represent promising candidates for screening against a variety of molecular targets and diseases.

Table 1: Potential Biological Activities of 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid Based on Related Compounds

Biological Activity Rationale Based on Related Compounds Potential Molecular Targets
Anticancer Thiophene and 2-thioxo-dihydropyrimidine derivatives show anticancer properties. researchgate.netmdpi.com Kinesin Eg5, various kinases, growth factor receptors. mdpi.com
Anti-inflammatory Thiophene-containing drugs like tiaprofenic acid are used as anti-inflammatory agents. nih.gov Cyclooxygenases (COX), lipoxygenases (LOX). nih.gov
Antimicrobial 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives and thione compounds exhibit antimicrobial and antifungal activities. nih.govnih.gov Enzymes involved in cell wall synthesis, DNA gyrase.

Prospects for Advancements in Spectroscopic and Computational Methodologies Applied to Thioxo Compounds

Future research on 3-(4-methoxyphenyl)-2-thioxopropanoic acid will benefit significantly from advancements in spectroscopic and computational techniques for characterizing sulfur-containing compounds.

Spectroscopic Methods:

NMR Spectroscopy: While standard 1H and 13C NMR are crucial, advanced techniques like 19F NMR are being used for the chiral discrimination of organothiols, which could be adapted for studying reactions of thioxo compounds. acs.org

Mass Spectrometry: Techniques like Atmospheric Pressure Chemical Ionization (APCI) coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) are improving the speciation of sulfur-containing compounds in complex mixtures. rsc.org

X-ray Absorption Spectroscopy (XAS): XAS at the sulfur K-edge is an emerging tool for the in situ investigation of sulfur speciation in biological systems, which could be applied to understand the metabolic fate of thioxo compounds. nih.gov

Raman Spectroscopy: This technique has been used to identify elemental sulfur and sulfate (B86663) compounds resulting from the oxidation of sulfur-containing materials. mdpi.com

Computational Methods:

Density Functional Theory (DFT): DFT calculations are invaluable for understanding the reactivity of thioxo compounds. For example, DFT has been used to study the cycloaddition reactions of 2H-(thio)pyran-2-(thi)ones and to analyze the reaction mechanisms of related compounds. mdpi.comrsc.org

Molecular Electron Density Theory (MEDT): MEDT is another computational approach that can provide deep insights into the molecular mechanisms of reactions involving compounds like 3-(4-methoxyphenyl)-2-thioxopropanoic acid. nih.gov

Molecular Docking and ADMET Prediction: Computational tools are routinely used to predict the biological activity and pharmacokinetic properties of novel compounds, which will be essential for guiding the development of 3-(4-methoxyphenyl)-2-thioxopropanoic acid derivatives as potential drug candidates. researchgate.net

Table 2: Spectroscopic and Computational Tools for the Analysis of 3-(4-Methoxyphenyl)-2-thioxopropanoic Acid

Technique Application Reference
1H and 13C NMR Structural elucidation. mdpi.com
Mass Spectrometry (APCI-FT-ICR MS) Accurate mass determination and molecular formula confirmation. rsc.org rsc.org
Infrared (IR) Spectroscopy Identification of functional groups, particularly the C=S bond. evitachem.com
X-ray Absorption Spectroscopy (XAS) In situ analysis of sulfur speciation in biological or chemical systems. nih.gov
Density Functional Theory (DFT) Elucidation of reaction mechanisms and electronic properties. mdpi.comrsc.org

Considerations for Sustainable Chemical Processes in Research and Development

The principles of green chemistry are increasingly important in the synthesis and development of novel chemical entities. acs.org Future research on 3-(4-methoxyphenyl)-2-thioxopropanoic acid should incorporate sustainable practices.

Green Synthesis:

Mechanochemistry: The use of ball-milling offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis for organosulfur compounds. acs.org

Electrochemical Synthesis: Electrosynthesis powered by renewable energy presents a sustainable route for forming C-S bonds. researchgate.net

Catalysis: Employing efficient catalysts, such as rhodium complexes for S-S bond cleavage, can reduce the need for stoichiometric reagents and improve atom economy. nih.gov The use of reusable catalysts is also a key aspect of green chemistry. mdpi.com

Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring synthetic pathways that utilize starting materials derived from biomass would significantly enhance the sustainability profile of this compound. researchgate.net

By integrating these sustainable considerations from the outset, the research and development of 3-(4-methoxyphenyl)-2-thioxopropanoic acid and its derivatives can be conducted in an environmentally responsible manner.

Q & A

Basic: What are the common synthetic routes for 3-(4-Methoxyphenyl)-2-thioxopropanoic acid?

Answer:
The compound is typically synthesized via condensation reactions. For example, reacting a 4-methoxyphenyl precursor with thioamide-forming reagents (e.g., thiourea or Lawesson’s reagent) under basic aqueous conditions (e.g., sodium carbonate) can introduce the thioxo group. Alternatively, bromination of intermediates in acetic acid followed by nucleophilic substitution with sulfur-based reagents has been employed for related thiazole derivatives . Key steps include:

  • Step 1: Formation of the propanoic acid backbone via Claisen condensation.
  • Step 2: Introduction of the thioxo group using thiocarbonyl transfer agents.
  • Step 3: Purification via recrystallization or column chromatography.

Advanced: How can reaction conditions be optimized to improve yield in nucleophilic substitution reactions involving the thioxo group?

Answer:
Optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states .
  • Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate biphasic reactions.
  • Temperature Control: Mild heating (40–60°C) accelerates reactivity without promoting side reactions like oxidation.
  • pH Adjustment: Maintaining a slightly alkaline pH (pH 8–9) ensures deprotonation of nucleophiles (e.g., amines) .

Basic: What spectroscopic techniques are used to confirm the structure of 3-(4-Methoxyphenyl)-2-thioxopropanoic acid?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.2–7.5 ppm (aromatic protons from 4-methoxyphenyl) and δ 3.8 ppm (methoxy group).
    • ¹³C NMR: Signals at ~200 ppm (C=S) and ~170 ppm (carboxylic acid) confirm functional groups .
  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) .
  • Mass Spectrometry (MS): Molecular ion peak matching the molecular weight (e.g., m/z 226 for C₁₀H₁₀O₃S) .

Advanced: How do computational methods like DFT aid in understanding the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations predict:

  • Electrophilicity: The thioxo group increases electron-withdrawing effects at C2, enhancing reactivity toward nucleophiles.
  • Tautomerism: Stability of thione (C=S) vs. thiol (C–SH) tautomers under varying pH conditions .
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps correlate with observed UV-Vis absorption spectra .

Basic: What are the primary applications of this compound in heterocyclic synthesis?

Answer:
It serves as a precursor for bioactive heterocycles:

  • Thiazoles: React with α-halo ketones to form thiazole rings, common in antimicrobial agents .
  • Thiazolidinones: Condensation with aldehydes yields 4-thiazolidinones, studied for anti-inflammatory activity .
  • Pyrazole Hybrids: Used in multi-component reactions to create fused heterocyclic systems .

Advanced: How do structural modifications (e.g., replacing methoxy with hydroxy groups) impact biological activity?

Answer:
Comparative studies using analogs reveal:

  • Methoxy Group: Enhances lipophilicity, improving membrane permeability in cell-based assays .
  • Hydroxy Group: Increases hydrogen-bonding potential, boosting enzyme inhibition (e.g., COX-2) but reducing bioavailability .
  • Thioxo vs. Oxo: Thioxo derivatives show higher binding affinity to cysteine proteases due to sulfur’s polarizability .

Basic: What analytical methods ensure purity in bulk synthesis?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point Analysis: Sharp melting points (e.g., 122–124°C) indicate purity .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content must match theoretical values within ±0.4% .

Advanced: How are contradictions in reaction yield data resolved across studies?

Answer:

  • Reproducibility Checks: Verify catalyst purity and moisture levels (e.g., anhydrous conditions for Grignard reactions).
  • Kinetic Studies: Identify rate-limiting steps (e.g., thiocarbonyl transfer) using in situ IR monitoring .
  • Statistical Design: Apply response surface methodology (RSM) to optimize variables like solvent ratio and temperature .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential sulfurous fumes during reactions.
  • Storage: Store at –20°C in airtight containers to prevent oxidation .

Advanced: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH Profiling: Test solubility and stability in buffers (pH 1–12); acidic conditions promote hydrolysis of the thioxo group .
  • Light Exposure: UV-Vis spectroscopy tracks photooxidation products (e.g., disulfides) .

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